molecular formula C11H12ClF2NOS B8745907 2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1307248-44-7

2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Cat. No.: B8745907
CAS No.: 1307248-44-7
M. Wt: 279.73 g/mol
InChI Key: YYNOJCBVROUTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is a useful research compound. Its molecular formula is C11H12ClF2NOS and its molecular weight is 279.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro-4',4'-difluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1307248-44-7

Molecular Formula

C11H12ClF2NOS

Molecular Weight

279.73 g/mol

IUPAC Name

2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]

InChI

InChI=1S/C11H12ClF2NOS/c12-8-5-7-9(17-8)10(1-3-15-4-2-10)16-6-11(7,13)14/h5,15H,1-4,6H2

InChI Key

YYNOJCBVROUTEB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=C(S3)Cl)C(CO2)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

37% Hydrochloric acid (74.12 mL, 789.78 mmol) is added to a solution of tert-butyl 2′-chloro-4′,4′-difluoro-4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran]-1-carboxylate (60 g, 157.96 mmol) in isopropyl alcohol (420 mL) at 45° C. The resulting solution is stirred at 45° C. for 15 h. Then, the mixture is concentrated to 1/4 volume to afford a white suspension. Water (100 mL) is added and the suspension is basified with 6N aqueous solution of sodium hydroxide to obtain a two-layer mixture that is extracted with methyl t-butyl ether (3×100 mL). Combined organics are washed with brine (50 mL), dried over sodium sulfate and concentrated to afford a light brown solid which is dried under vacuum till constant weigh to yield 97% of the title compound. MS (m/z): 280 (M+1).
Quantity
74.12 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

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